molecular formula C23H18ClNO2 B12082049 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- CAS No. 144619-45-4

2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)-

Cat. No.: B12082049
CAS No.: 144619-45-4
M. Wt: 375.8 g/mol
InChI Key: BPLQLJJOVFZZMU-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the quinolinedione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- typically involves multi-step organic reactions. A common route may include:

    Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Benzylation: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may yield hydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinolinedione core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted quinolinediones, hydroquinolines, and quinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Industry: Potential use in the synthesis of dyes, pigments, or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, quinolinediones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinolinedione: The parent compound without substitutions.

    3-Chloro-2,4(1H,3H)-Quinolinedione: Lacks the phenylmethyl groups.

    1,3-Bis(phenylmethyl)-2,4(1H,3H)-Quinolinedione: Lacks the chlorine atom.

Uniqueness

2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is unique due to the combination of the chlorine atom and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

144619-45-4

Molecular Formula

C23H18ClNO2

Molecular Weight

375.8 g/mol

IUPAC Name

1,3-dibenzyl-3-chloroquinoline-2,4-dione

InChI

InChI=1S/C23H18ClNO2/c24-23(15-17-9-3-1-4-10-17)21(26)19-13-7-8-14-20(19)25(22(23)27)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

BPLQLJJOVFZZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)Cl

Origin of Product

United States

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